Morpholine-4-carboxylic Acid

Descripción general

Descripción

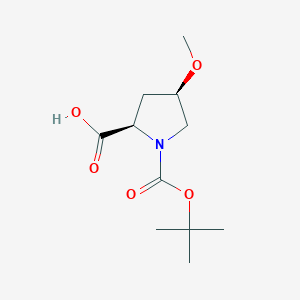

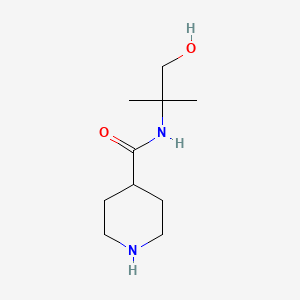

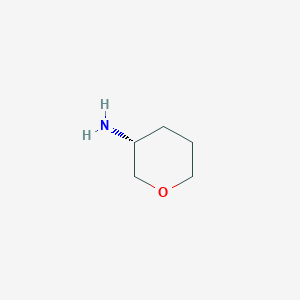

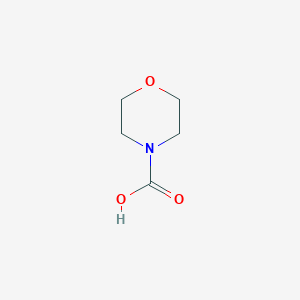

Morpholine-4-carboxylic Acid is a compound that belongs to the class of organic compounds known as leucine and derivatives . These are compounds containing leucine or a derivative thereof resulting from the reaction of leucine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom . It has a molecular formula of C5H9NO3 and a molecular weight of 131.13000 .

Synthesis Analysis

Morpholines are frequently found in biologically active molecules and pharmaceuticals . They are generally synthesized from 1,2-amino alcohols and their derivatives, which are the most common starting materials for the preparation of morpholines . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

The molecular structure of Morpholine-4-carboxylic Acid is represented by the formula C5H9NO3 . The compound has a molecular weight of 131.13000 .Chemical Reactions Analysis

Carboxylic acids, such as Morpholine-4-carboxylic Acid, typically undergo reactions involving protonation of the carbonyl by the acid, followed by nucleophilic attack on the carbonyl .Physical And Chemical Properties Analysis

Morpholine-4-carboxylic Acid is a colorless liquid with a weak, ammonia- or fish-like odor . It has a molecular weight of 131.13000 and a molecular formula of C5H9NO3 .Aplicaciones Científicas De Investigación

1. Synthesis of Potent Cathepsin S Inhibitor

Morpholine-4-carboxylic acid plays a crucial role in synthesizing a potent reversible and selective cathepsin S inhibitor. Deuterium-labeled and carbon-14 labeled versions of this compound have been prepared, demonstrating its potential in pharmacological research (Latli et al., 2012).

2. Development of Novel Morpholine Amino Acids

Efficient synthesis of novel morpholine amino acids has been achieved, which could serve as compact modules in medicinal chemistry. These compounds potentially modulate physicochemical and pharmacokinetic properties of drug candidates (Kou et al., 2017).

3. Biomedical and Photo-electrocatalytic Applications

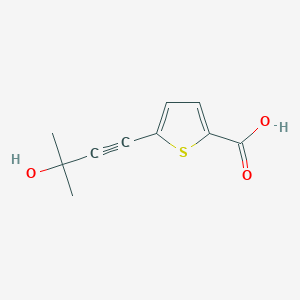

The synthesis of non-symmetric phenothiazinium salt, functionalized with a carboxylic acid group and a morpholine unit, has been reported. This compound is valuable for easy and stable anchoring on metal oxides and shows potential in biomedical and photo-electrocatalytic fields (Tiravia et al., 2022).

4. Antibacterial Activity of Morpholine Derivatives

Morpholine-4-carboxylic acid is involved in the synthesis of compounds with significant antibacterial activity. For instance, a study demonstrated the synthesis of 1,2,3-triazolyl methyl ester of morpholine-3-carboxylic acid analogues with promising antibacterial activity (Narsimha et al., 2014).

5. Antiproliferative Activity in Cancer Research

Morpholine-4-carboxylic acid derivatives have been synthesized and evaluated for their antiproliferative activity against various types of neoplastic cells. This highlights its potential in cancer research and therapy (Al‐Ghorbani et al., 2017).

6. Privileged Structure in Medicinal Chemistry

Morpholine, including morpholine-4-carboxylic acid, is featured in numerous drugs and bioactive molecules. Its use in medicinal chemistry is due to its advantageous properties and synthetic versatility, making it a privileged structure in drug design and development (Kourounakis et al., 2020).

Safety And Hazards

Morpholine-4-carboxylic Acid can cause irritation to the eyes, skin, nose, and respiratory system . It can also cause visual disturbance and cough . In animals, it has been shown to cause liver and kidney damage . It is recommended to prevent skin contact, prevent eye contact, and avoid ingestion and inhalation .

Direcciones Futuras

A recent study describes a catalytic system for the conversion of carboxylic acids into alcohols using substoichiometric zinc acetate and N-methyl morpholine, in combination with phenylsilane as the nominal terminal reductant . This presents a potential future direction for the use of Morpholine-4-carboxylic Acid in the synthesis of alcohols .

Propiedades

IUPAC Name |

morpholine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c7-5(8)6-1-3-9-4-2-6/h1-4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STUHQDIOZQUPGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50431421 | |

| Record name | Morpholine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Morpholine-4-carboxylic Acid | |

CAS RN |

50881-96-4 | |

| Record name | Morpholine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.